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Compound of Interest

Compound Name: 3-Fluoropentane

Cat. No.: B1627487 Get Quote

Spectroscopic Profile of 3-Fluoropentane: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 3-Fluoropentane. The following sections detail the ¹H Nuclear Magnetic

Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, along with the experimental

protocols utilized for their acquisition. This document is intended to serve as a valuable

resource for the structural elucidation and analysis of fluorinated organic molecules.

Spectroscopic Data Summary
The empirical formula for 3-Fluoropentane is C₅H₁₁F, and its molecular weight is 90.14 g/mol .

[1][2] The spectroscopic data presented below provides a detailed structural confirmation of the

molecule.

¹H NMR Data (Predicted)
Due to the unavailability of a publicly accessible experimental spectrum, the following ¹H NMR

data is predicted based on the analysis of similar alkyl fluorides. The fluorine atom at the C3

position significantly influences the chemical shifts and coupling patterns of the neighboring

protons.
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Protons
Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H3 ~4.5 dtm
J(H-F) ≈ 48, J(H-H) ≈

6

H2, H4 ~1.6 m

H1, H5 ~0.9 t J(H-H) ≈ 7

Note: dtm = doublet of triplets of multiplets, m = multiplet, t = triplet. The chemical shifts are

referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Data
The following table summarizes the predicted and available experimental ¹³C NMR data for 3-
Fluoropentane. The presence of the electronegative fluorine atom causes a significant

downfield shift for the carbon to which it is attached (C3) and induces characteristic C-F

coupling.

Carbon
Predicted Chemical
Shift (δ) (ppm)[3]

Experimental
Chemical Shift (δ)
(ppm)

¹J(C-F) (Hz)[3]

C3 93.2 Data not available 165.0

C2, C4 Data not available Data not available

C1, C5 Data not available Data not available

Note: The experimental spectrum is noted in the PubChem database, provided by Wiley-VCH,

but the specific peak list is not publicly available.[1] The predicted data serves as a strong

reference for experimental verification.

Mass Spectrometry (MS) Data
The mass spectrum of 3-Fluoropentane is characterized by a molecular ion peak and a

distinct fragmentation pattern. While the full experimental spectrum from the NIST Mass
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Spectrometry Data Center is not directly provided, the expected key fragments are listed below

based on general principles of alkane fragmentation.[4]

m/z Ion Relative Intensity

90 [C₅H₁₁F]⁺ (Molecular Ion) Low

71 [C₅H₁₁]⁺ (Loss of F) Moderate

61 [C₄H₈F]⁺ Moderate

57 [C₄H₉]⁺ High

43 [C₃H₇]⁺ High

29 [C₂H₅]⁺ High

Note: The fragmentation of alkanes typically involves the loss of alkyl radicals, leading to a

series of peaks separated by 14 mass units (CH₂).[4] The base peak is often one of the

smaller, more stable carbocations.

Experimental Protocols
The following protocols are detailed methodologies for the acquisition of the spectroscopic data

presented above. These are generalized procedures that can be adapted for 3-Fluoropentane.

NMR Spectroscopy Protocol
This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR

spectra of liquid haloalkanes.

2.1.1. Sample Preparation

Ensure the NMR tube is clean and dry.

For a neat liquid sample, carefully transfer approximately 0.6 mL of 3-Fluoropentane into a

5 mm NMR tube.

Alternatively, for a solution, dissolve 5-25 mg of 3-Fluoropentane in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.07%3A_Interpreting_a_Mass_Spectrum/1.7.04%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.07%3A_Interpreting_a_Mass_Spectrum/1.7.04%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b1627487?utm_src=pdf-body
https://www.benchchem.com/product/b1627487?utm_src=pdf-body
https://www.benchchem.com/product/b1627487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If the sample contains any particulate matter, filter the solution through a pipette with a small

cotton or glass wool plug directly into the NMR tube.

Cap the NMR tube securely.

2.1.2. Instrument Setup and Data Acquisition

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

For ¹H NMR:

Acquire the spectrum using a standard single-pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
This protocol describes a general method for the analysis of volatile organic compounds like 3-
Fluoropentane using GC-MS.[5][6][7]
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2.2.1. Sample Preparation

Prepare a dilute solution of 3-Fluoropentane in a volatile solvent (e.g., methanol or

dichloromethane). The concentration should be within the linear range of the instrument.

2.2.2. GC-MS System and Conditions

Gas Chromatograph:

Injector: Split/splitless inlet, operated in split mode.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness) is suitable.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes,

followed by a ramp to a final temperature of approximately 200-250°C.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 30-200.

2.2.3. Data Analysis

The retention time of the peak corresponding to 3-Fluoropentane is used for its

identification.

The mass spectrum of the eluting compound is compared with a reference library (e.g.,

NIST) for confirmation.

The fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
Fluoropentane, from sample preparation to data interpretation.

Spectroscopic Analysis Workflow for 3-Fluoropentane

Sample Preparation

Spectroscopic Analysis
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Caption: Workflow for the spectroscopic characterization of 3-Fluoropentane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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